(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral properties are particularly important for the development of enantiomerically pure drugs .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amines and alcohols, such as (1R,2S)-1-Amino-1-(4-aminophenyl)propan-2-OL and (1S,2S)-1-Amino-1-(4-aminophenyl)propan-2-OL .
Uniqueness
What sets (1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL apart from these similar compounds is its specific stereochemistry, which can result in different biological activities and chemical reactivities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |
InChI Key |
IOVJYGMZIKSGLI-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)N)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)N)N)O |
Origin of Product |
United States |
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